molecular formula C5H6F6 B8038417 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane

1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane

Cat. No.: B8038417
M. Wt: 180.09 g/mol
InChI Key: ONNGDXIHDFMCJB-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane is a fluorinated organic compound known for its unique chemical properties and applications. This compound, with the molecular formula

C5H6F6C_5H_6F_6C5​H6​F6​

, is characterized by the presence of six fluorine atoms, which significantly influence its reactivity and stability. It is often used in various industrial and research settings due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane can be synthesized through several methods. One common approach involves the fluorination of 2,2-dimethylpropane using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as continuous flow reactors and specialized catalysts are employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions, often involving nucleophilic reagents.

    Oxidation and Reduction: Although the compound is relatively stable, it can participate in oxidation and reduction reactions under extreme conditions.

    Addition Reactions: The compound can react with certain electrophiles, leading to the formation of addition products.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a stable, non-reactive medium.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein folding.

    Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.

    Industry: It is employed in the production of specialty chemicals, polymers, and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane exerts its effects is primarily through its interaction with other molecules. The presence of multiple fluorine atoms enhances its electronegativity, making it a strong electron-withdrawing group. This property influences the compound’s reactivity and interaction with various molecular targets, including enzymes and receptors.

Comparison with Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated compound with similar applications but different reactivity due to the presence of a hydroxyl group.

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Similar in structure but with a methyl group, affecting its physical and chemical properties.

Uniqueness: 1,1,1,3,3,3-Hexafluoro-2,2-dimethylpropane is unique due to its high degree of fluorination, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2,2-dimethylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6/c1-3(2,4(6,7)8)5(9,10)11/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNGDXIHDFMCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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